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Compound of Interest

Compound Name: N-Nitroso-N-ethylaniline

Cat. No.: B014700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Nitroso-N-ethylaniline, a compound of interest in various fields of chemical research and
development. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering valuable data for identification,
characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Nitroso-N-
ethylaniline. Below are the summarized *H and 3C NMR spectral data.

1H NMR Data

While a publicly available, fully assigned *H NMR spectrum with peak multiplicities and coupling
constants is not readily available in the searched literature, certificates of analysis for
commercially available N-Nitroso-N-ethylaniline confirm that *H NMR is used for structural
confirmation.[1] This indicates that the expected signals for the ethyl and phenyl groups are
present and consistent with the structure.

C NMR Data

The PubChem database provides access to the 33C NMR spectrum of N-Nitroso-N-
ethylaniline.[2][3] Although specific chemical shift values with assignments are not detailed in
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the available resources, the spectrum is a key identifier for the carbon framework of the
molecule.

Table 1: Summary of NMR Data for N-Nitroso-N-ethylaniline

Nucleus Observed Data Source

Used for structural N )
1H o Certificate of Analysis
confirmation.

Spectrum available for
13C o PubChem
structural verification.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in N-Nitroso-N-
ethylaniline. A vapor phase IR spectrum is available through the PubChem database.[2][3]

Table 2: Key IR Absorption Bands for N-Nitroso-N-ethylaniline (Vapor Phase)

_ Characteristic Absorption
Functional Group 5 (cm-Y) Notes
ange (cm~

Characteristic for N-

N=0O Stretch ~1450 - 1490 _ _
nitrosamines.
Aromatic amine C-N
C-N Stretch ~1200 - 1350 ]
stretching.
C-H Stretch (Aromatic) ~3000 - 3100 Phenyl group C-H bonds.
C-H Stretch (Aliphatic) ~2850 - 3000 Ethyl group C-H bonds.
_ Benzene ring skeletal
C=C Stretch (Aromatic) ~1400 - 1600

vibrations.

Note: The exact peak positions can vary based on the sample preparation and the physical
state of the compound.
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Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
N-Nitroso-N-ethylaniline, aiding in its identification and structural analysis. The NIST
WebBook and PubChem provide access to the electron ionization (EI) mass spectrum.[2][3]

Table 3: Mass Spectrometry Data for N-Nitroso-N-ethylaniline

Parameter Value Source
Molecular Formula CsH10N20 [2][4][5]
Molecular Weight 150.18 g/mol [2][41[5]
Major Fragment lons (m/z) 120, 106, 77 [2][3]

The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (-NO) and
subsequent fragmentation of the remaining amine structure. The prominent peaks at m/z 120,
106, and 77 are consistent with this pattern.

Experimental Protocols

Detailed, specific experimental protocols for the acquisition of spectroscopic data for N-
Nitroso-N-ethylaniline are not available in the public domain. However, the following sections
provide generalized experimental methodologies that are readily adaptable for this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring *H and 3C NMR spectra of aromatic nitroso compounds is as
follows:

o Sample Preparation: Dissolve 5-10 mg of N-Nitroso-N-ethylaniline in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). The choice of solvent should
ensure good solubility and minimize interference with the analyte signals.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and an appropriate number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be necessary compared to *H NMR to achieve adequate
signal intensity.

o Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol

For acquiring the IR spectrum of liquid N-Nitroso-N-ethylaniline:

o Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the
compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The instrument software will automatically subtract the background to produce the final
spectrum.

o

Typically, spectra are collected over the range of 4000-400 cm~1,

Mass Spectrometry (GC-MS) Protocol
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A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of N-
nitrosamines is as follows:

o Sample Preparation: Prepare a dilute solution of N-Nitroso-N-ethylaniline in a volatile
organic solvent (e.g., dichloromethane or methanol).

e Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a
non-polar or medium-polarity column).

e GC Conditions:

o Injector Temperature: Set to a temperature that ensures efficient vaporization without
thermal decomposition (e.g., 250 °C).

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a
higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any
impurities.

o Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating reproducible
fragmentation patterns.

o Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments
(e.g., m/z 35-200).

Visualizations
General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of N-Nitroso-N-ethylaniline
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Caption: General workflow for the spectroscopic analysis of N-Nitroso-N-ethylaniline.

Key Fragmentation Pathways in Mass Spectrometry
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Key Fragmentation Pathways of N-Nitroso-N-ethylaniline in EI-MS
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Caption: Postulated key fragmentation pathways of N-Nitroso-N-ethylaniline in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-Nitroso-N-ethylaniline: A
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ethylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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